4-Chlorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in ether & benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6956. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

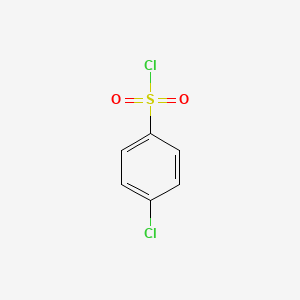

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYBFBAHAQEEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059174 | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [CHEMINFO] | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141 °C @ 15 MM HG | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ETHER & BENZENE | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00117 [mmHg] | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS OR PLATES FROM ETHER | |

CAS No. |

98-60-2 | |

| Record name | 4-Chlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H55O3362D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzenesulfonyl chloride (p-ClC₆H₄SO₂Cl), a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and polymer industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by tabulated data for easy reference. Detailed experimental methodologies for the synthesis, purification, and characterization of this compound are presented. Furthermore, this document includes graphical representations of key processes and logical relationships to facilitate a deeper understanding of its handling and reactivity.

Introduction

This compound is a white to light yellow crystalline solid with a pungent odor.[1] It serves as a crucial building block in the synthesis of a variety of organic compounds, including sulfonamides, sulfonate esters, and other specialty chemicals. Its utility in drug development is noteworthy, as the sulfonyl chloride moiety is a versatile functional group for introducing the 4-chlorobenzenesulfonyl group into target molecules. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 98-60-2 | [2][3] |

| Molecular Formula | C₆H₄Cl₂O₂S | [2][3][4] |

| Molecular Weight | 211.06 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | 50-52 °C | [4][6] |

| Boiling Point | 141 °C at 15 mmHg | [4][6] |

| Density | 1.529 g/cm³ | [7] |

| Vapor Pressure | 0.00995 mmHg at 25 °C | [7] |

| Solubility | Insoluble in water; soluble in toluene, chloroform, acetone, ether, and benzene.[1][2][4][7] | |

| Flash Point | 118.8 °C | [7] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It is stable under normal temperatures and pressures but is sensitive to moisture.[8]

Reactivity with Water (Hydrolysis): this compound reacts with water, particularly hot water, to undergo hydrolysis, yielding 4-chlorobenzenesulfonic acid and hydrochloric acid.[2] This reaction is a critical consideration for its handling and storage, which must be in a dry environment.

Reactivity with Nucleophiles: The compound readily reacts with a variety of nucleophiles at the sulfonyl sulfur atom, displacing the chloride. This reactivity is fundamental to its synthetic applications. Common reactions include:

-

Formation of Sulfonamides: Reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.

-

Formation of Sulfonate Esters: Reacts with alcohols in the presence of a base to yield sulfonate esters.

Incompatible Materials: It is incompatible with strong oxidizing agents.[4][8] Contact with water or moist air should be avoided.[4]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorosulfonation of chlorobenzene (B131634).

Methodology:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

While maintaining the temperature at approximately 35 °C, slowly add chlorobenzene dropwise to the chlorosulfonic acid with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for two hours.

-

Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash it with cold water to remove any remaining acid.

-

The crude product can then be dried for further use or purified.

This method is based on a procedure that yields approximately 81% of the theoretical yield, with a small amount of bis(4-chlorophenyl) sulfone as a byproduct.[5]

Purification by Crystallization

Methodology:

-

Dissolve the crude this compound in a suitable solvent, such as ether.

-

Wash the ether solution with a 10% sodium hydroxide (B78521) solution until the aqueous layer is colorless. This step removes acidic impurities.

-

Separate the organic layer and dry it over a suitable drying agent, such as anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Cool the filtrate in a dry ice bath to induce crystallization of the purified this compound.

-

Collect the crystals by filtration and dry them under vacuum. The purified compound should be stored in a desiccator to protect it from moisture.[5]

Determination of Melting Point

Methodology:

-

A small, finely powdered sample of the purified this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus.

-

The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Visualization of Key Processes

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification Workflow

Caption: A flowchart detailing the purification of this compound by crystallization.

Key Chemical Reactions

Caption: A diagram illustrating the primary reactions of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[8]

-

Keep containers tightly closed to prevent contact with moisture.[3][8]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its reactivity, particularly its sensitivity to moisture and its reactions with nucleophiles, is crucial for its safe and effective use in research and development. The experimental protocols and safety information provided in this guide are intended to assist researchers and scientists in handling and utilizing this compound responsibly.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. GB2135666A - Preparation of this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. benchchem.com [benchchem.com]

- 7. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 98-60-2 [chemicalbook.com]

- 9. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of sulfonamide-based therapeutics. This document details its fundamental properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a white to light yellow crystalline solid. It is a vital reagent for introducing the 4-chlorobenzenesulfonyl group into molecules, a common moiety in various biologically active compounds.

| Property | Value | References |

| CAS Number | 98-60-2 | [1][2] |

| Molecular Weight | 211.07 g/mol | [2] |

| Molecular Formula | C₆H₄Cl₂O₂S | [1][2] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 272 °C | [3] |

| Synonyms | p-Chlorobenzenesulfonyl chloride, 4-Chlorobenzene-1-sulfonyl chloride | [1] |

Synthesis of this compound: Experimental Protocols

The industrial production of this compound is primarily achieved through two established methods: the excess chlorosulfonic acid method and the sulfur trioxide method.[4]

Excess Chlorosulfonic Acid Method

This traditional method involves the reaction of chlorobenzene (B131634) with an excess of chlorosulfonic acid.[4] While the process is mature and yields a high-quality product, it is associated with the generation of hydrogen chloride gas and acidic wastewater, posing environmental concerns.[4]

Detailed Protocol:

-

To 122 g (1.05 mol) of chlorosulfonic acid, slowly add 112.6 g (1.0 mol) of chlorobenzene dropwise over a period of 1 hour, maintaining the temperature at 70 °C.[5]

-

Stir the resulting mixture at 70 °C for an additional 15 minutes.[5]

-

The reaction mixture is then typically worked up by pouring it into ice water, which hydrolyzes the excess chlorosulfonic acid.[6]

-

The crude this compound can be purified by crystallization from a suitable solvent like ether.[7]

Sulfur Trioxide Method

Developed in the 1970s, this method offers a more environmentally friendly alternative with high yields and milder reaction conditions.[4]

Detailed Protocol:

-

Sulfur trioxide is added dropwise to chlorobenzene to perform the sulfonation reaction.[4]

-

Following the completion of the sulfonation, a catalyst such as dimethyl sulfoxide (B87167) is added.[4]

-

The mixture is then heated, and thionyl chloride is introduced to carry out the chlorosulfonation, yielding this compound.[4]

-

The gaseous byproducts, sulfur dioxide and hydrogen chloride, are absorbed using an alkaline solution.[4]

Key Applications in Drug Development: Synthesis of Sulfonamides

This compound is a cornerstone in the synthesis of sulfonamides, a class of drugs with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9] The reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by an amine.

General Protocol for Sulfonamide Synthesis

The synthesis of N-substituted-4-chlorobenzenesulfonamides is a fundamental reaction in medicinal chemistry.

-

Dissolve the desired primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a base, such as pyridine (B92270) or triethylamine, to the solution and cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification of the sulfonamide product.

Below is a workflow diagram illustrating the synthesis of a sulfonamide and its subsequent mechanism of action as an antibacterial agent.

References

- 1. This compound CAS# 98-60-2 [gmall.chemnet.com]

- 2. 98-60-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound(98-60-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. GB2135666A - Preparation of this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 7. This compound | 98-60-2 [chemicalbook.com]

- 8. chlorobenzene.ltd [chlorobenzene.ltd]

- 9. eurekaselect.com [eurekaselect.com]

The Synthesis of 4-Chlorobenzenesulfonyl Chloride from Chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of 4-chlorobenzenesulfonyl chloride from chlorobenzene (B131634), a critical intermediate in the production of pharmaceuticals, agrochemicals, dyes, and high-performance polymers like polyethersulfone.[1][2] This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of reaction parameters and yields.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The principal method for synthesizing this compound is the direct chlorosulfonation of chlorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electron-rich aromatic ring is attacked by a strong electrophile. In this case, the electrophile is derived from chlorosulfonic acid (HSO₃Cl).

The chlorine atom on the chlorobenzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major isomer formed.[3]

The reaction can be summarized by the following general equation:

C₆H₅Cl + HSO₃Cl → p-ClC₆H₄SO₂Cl + H₂O

However, the reaction is more complex than this simple equation suggests, with the potential for side reactions and the formation of byproducts. The primary byproduct of concern is 4,4'-dichlorodiphenyl sulfone, which can form, particularly when using stoichiometric amounts of chlorosulfonic acid.[4]

Synthesis Methodologies and Quantitative Data

Several variations of the chlorosulfonation of chlorobenzene have been developed to optimize yield, purity, and industrial feasibility. The two main approaches are the use of excess chlorosulfonic acid and the addition of a chlorinating agent like thionyl chloride.

Method 1: Excess Chlorosulfonic Acid

This is a traditional and mature method for producing this compound.[1] By using a stoichiometric excess of chlorosulfonic acid, high yields of the desired product can be achieved. However, this method presents challenges in terms of waste disposal due to the large amount of acidic byproduct generated.[1]

| Reactant Ratio (Chlorobenzene:Chlorosulfonic Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1:1.05 | 70 | 0.25 (stirring) | - | - | [5] |

| 1:3 | 55-60 | 8 | 70-73 | - | [2][6] |

| 1:4 | 60 | - | 70 | - | [2] |

| 1:8 | - | - | 80 | - | [2] |

Method 2: Chlorosulfonic Acid with Thionyl Chloride

To reduce the amount of chlorosulfonic acid required and to handle the water formed during the reaction, thionyl chloride (SOCl₂) is often used as a chlorinating and dehydrating agent. This method can lead to high yields and purity.

| Reactant Ratio (Chlorobenzene:Chlorosulfonic Acid:Thionyl Chloride) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1:1.05:1.5 | 70 | 2 | 94.4 | 95 | [5][7] |

Experimental Protocols

Protocol 1: Synthesis using Excess Chlorosulfonic Acid (adapted from[6])

-

Reaction Setup: In a suitable reaction vessel, suspend 349 g (3.0 moles) of chlorosulfonic acid in 250 g of 1,2-dichloroethane.

-

Addition of Reactant: While maintaining the temperature at 55-60°C, add 112.5 g (1.0 mole) of chlorobenzene dropwise over a period of 3 hours.

-

Reaction: Stir the resulting mixture at the same temperature for an additional 5 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 1 liter of ice water.

-

Extraction: Stir the mixture well and separate the organic layer. Wash the organic layer again with 1 liter of ice water.

-

Isolation: Dry the separated organic layer and remove the solvent by distillation under reduced pressure to obtain crystals of this compound.

Protocol 2: Synthesis using Chlorosulfonic Acid and Thionyl Chloride (from[5][7])

-

Initial Reaction: Add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour to 122 g (1.05 mol) of chlorosulfonic acid at 70°C.

-

Stirring: Stir the mixture at this temperature for 15 minutes.

-

Addition of Thionyl Chloride: Add 1 g of sulfamic acid, and then add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over 2 hours.

-

Completion: Continue stirring until the evolution of gas has ceased.

-

Work-up: Distill off the excess thionyl chloride. Slowly add the residue to ice water.

-

Isolation: Filter the precipitated this compound with suction and wash with ice water. This yields the moist product.

Synthesis Mechanism and Workflow

The synthesis of this compound from chlorobenzene proceeds through an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile from chlorosulfonic acid, the attack of the chlorobenzene ring on the electrophile to form a sigma complex, and the subsequent loss of a proton to restore aromaticity.

At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[8] At higher temperatures, sulfur trioxide (SO₃) can be generated, which can also act as the electrophile.[8]

Caption: Mechanism of this compound synthesis.

The general experimental workflow for the synthesis and isolation of this compound is depicted in the following diagram.

Caption: General experimental workflow for synthesis.

Logical Relationship of Synthesis Parameters

The yield and purity of this compound are influenced by several key reaction parameters. The interplay of these factors is crucial for optimizing the synthesis.

Caption: Interplay of synthesis parameters and outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. GB2135666A - Preparation of this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Characterization of 4-Chlorobenzenesulfonyl Chloride: A Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chlorobenzenesulfonyl chloride. Aimed at researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document details the structural information derivable from NMR spectroscopy, presents the spectral data in a clear and comparative format, and outlines the experimental protocols for data acquisition.

Introduction

This compound (C₆H₄Cl₂O₂S) is a vital chemical intermediate used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Its purity and structural integrity are paramount for the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for quality control and structural elucidation. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Due to the symmetry of the 4-substituted benzene (B151609) ring, the molecule presents a simplified yet informative NMR spectrum. There are two distinct sets of chemically equivalent aromatic protons and four distinct carbon environments, which give rise to characteristic signals in their respective NMR spectra.

Molecular Structure and NMR Assignments

The structure of this compound features a benzene ring substituted with a chlorine atom and a sulfonyl chloride group at the para position (positions 1 and 4). This substitution pattern results in a plane of symmetry through the C1-C4 axis, simplifying the expected NMR spectra. The protons ortho to the sulfonyl chloride group (H-2, H-6) are chemically equivalent, as are the protons ortho to the chlorine atom (H-3, H-5). Similarly, this symmetry dictates four unique carbon signals: C-1 (bearing the SO₂Cl group), C-2/C-6, C-3/C-5, and C-4 (bearing the Cl atom).

Caption: Labeled structure of this compound for NMR correlation.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2, H-6 (H-A) | ~7.99 | Doublet (d) | ~8.7 | 2H |

| H-3, H-5 (H-B) | ~7.61 | Doublet (d) | ~8.7 | 2H |

Note: The protons on the aromatic ring form an AA'BB' spin system. The chemical shifts and coupling constants are derived from spectral data available in public databases.[1]

Table 2: ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-1 (C-SO₂Cl) | ~145 |

| C-4 (C-Cl) | ~142 |

| C-2, C-6 | ~130 |

| C-3, C-5 | ~129 |

Note: Specific experimental ¹³C NMR peak values were not available in the searched public domain resources.[2][3] The chemical shifts presented are estimated based on typical values for substituted benzene rings and computational predictions.[4][5][6] The signals for C-1 and C-4 are quaternary and would typically appear weaker in a standard proton-decoupled ¹³C spectrum.

Experimental Protocols

The acquisition of high-quality NMR data requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Caption: General workflow for NMR sample preparation and data acquisition.

Instrument Parameters and Data Acquisition

-

Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Analysis: Peaks are identified, and for ¹H NMR, their integrals are calculated to determine the relative number of protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are consistent with its known molecular structure. The symmetry of the molecule simplifies the spectra, yielding two distinct signals in the ¹H spectrum and four signals in the ¹³C spectrum. This guide provides the key spectral data and a standardized protocol for its acquisition and analysis, serving as a valuable resource for researchers and scientists working with this important chemical compound. The combination of these spectroscopic techniques provides a robust method for structural verification and purity assessment.

References

- 1. This compound(98-60-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. compoundchem.com [compoundchem.com]

A Technical Guide to the Solubility of 4-Chlorobenzenesulfonyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenesulfonyl chloride (p-chlorobenzenesulfonyl chloride), with the chemical formula C₆H₄Cl₂O₂S, is a key intermediate in organic synthesis, widely utilized in the preparation of sulfonamides, dyes, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficient and safe handling of this compound. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O₂S |

| Molecular Weight | 211.07 g/mol |

| Appearance | White to light yellow crystalline solid or powder.[1] |

| Melting Point | 50-52 °C |

| Boiling Point | 141 °C at 15 mmHg |

| Water Solubility | Insoluble.[1][2] Reacts with water. |

Qualitative Solubility Profile

This compound exhibits a range of solubilities in common organic solvents, largely dictated by the polarity of the solvent. It is generally soluble in many aprotic and polar organic solvents. The available qualitative solubility data is summarized in the table below. It is important to note that sulfonyl chlorides can react with protic solvents such as alcohols, particularly at elevated temperatures.[3]

| Solvent Class | Solvent | Solubility |

| Halogenated Hydrocarbons | Chloroform | Soluble.[1] |

| Dichloromethane | Soluble | |

| Aromatic Hydrocarbons | Benzene | Very Soluble.[3] |

| Toluene | Soluble. | |

| Ethers | Diethyl Ether | Very Soluble.[3] |

| Ketones | Acetone | Soluble.[1][4] |

| Alcohols | Ethanol | Soluble.[2] (potential for reaction) |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble.[4] |

| Non-Polar Solvents | Aliphatic Hydrocarbons | Limited Solubility Expected.[4] |

| Aqueous Solvents | Water | Insoluble.[1][2] |

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. For applications requiring precise solubility values, experimental determination is necessary. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following protocols describe methods to determine the solubility of this compound in a given solvent.

Protocol 1: Qualitative Solubility Assessment (Rapid Method)

This method allows for a quick determination of approximate solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry test tubes

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 2-3 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a well-lit, contrasting background.

-

Record the observation as "soluble" (the solid completely dissolves, forming a clear solution), "partially soluble" (some solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).

Protocol 2: Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)

This method provides a precise measurement of thermodynamic solubility.[5]

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Scintillation vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial or flask. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the chosen anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The solution should remain saturated with visible excess solid.

-

Sample Withdrawal and Filtration: Allow the vial to stand undisturbed at the equilibrium temperature for several hours to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to prevent decomposition.

-

Mass Determination: Once the solvent is completely removed, place the evaporating dish or vial in a desiccator to cool to room temperature. Weigh the dish or vial containing the solid residue on an analytical balance.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mol/L, based on the mass of the solute and the volume of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative determination of the solubility of this compound.

Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in a range of common organic solvents and provided detailed, actionable protocols for its precise quantitative determination. For researchers, scientists, and drug development professionals, leveraging this information will facilitate the optimization of synthetic procedures, improve purification efficiency, and promote safer laboratory practices when handling this important chemical intermediate. The provided experimental workflow offers a clear and logical path for generating robust and reliable solubility data where it is not currently available.

References

An In-depth Technical Guide to the Key Reactive Sites of 4-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites on the 4-chlorobenzenesulfonyl chloride molecule. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in synthetic chemistry. The document elucidates the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety, the role of the chlorine atom as a leaving group, and the electronic influence of the para-substituted chloro group on the benzene (B151609) ring. This guide synthesizes theoretical principles with practical applications, presenting quantitative data, detailed experimental protocols for sulfonamide synthesis, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the molecule's reactivity.

Introduction

This compound (p-CBSC) is a pivotal reagent in organic synthesis, most notably in the preparation of sulfonamides, a class of compounds with broad therapeutic applications. The reactivity of p-CBSC is primarily dictated by the sulfonyl chloride functional group (-SO₂Cl) and is modulated by the electronic effects of the chlorine atom at the para position of the benzene ring. A thorough understanding of the reactive sites of this molecule is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways. This guide will explore the fundamental aspects of p-CBSC's reactivity through an examination of its electronic structure, key reactions, and the quantitative impact of its substituents.

Key Reactive Sites and Molecular Properties

The primary reactive site on the this compound molecule is the sulfur atom of the sulfonyl chloride group. This sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it. Nucleophiles readily attack this electrophilic center, leading to the displacement of the chloride ion.

The key reactive sites are:

-

The Sulfonyl Sulfur Atom: This is the primary electrophilic center, susceptible to nucleophilic attack.

-

The Sulfonyl Chlorine Atom: This atom functions as a good leaving group, facilitating nucleophilic substitution reactions.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the sulfonyl chloride group is strongly deactivating. The para-chloro substituent further influences the reactivity and regioselectivity of such reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₂S | [1] |

| Molecular Weight | 211.07 g/mol | [2] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 141 °C at 15 mmHg | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene. |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Features and Observed Values | Reference |

| ¹H NMR (in CDCl₃) | Aromatic protons appear as two doublets, characteristic of a para-substituted benzene ring. | [3] |

| ¹³C NMR | Aromatic carbons show distinct signals. The carbon attached to the sulfonyl group is significantly deshielded. | [4] |

| Infrared (IR) Spectroscopy | Strong characteristic peaks for S=O stretching (around 1380 and 1180 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching. | [5][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl and SO₂Cl. The isotopic pattern of chlorine is also observable. | [1][7] |

Reactivity and Reaction Mechanisms

The predominant reaction of this compound is nucleophilic acyl substitution at the sulfonyl sulfur atom. This mechanism is central to the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Nucleophilic Substitution at the Sulfonyl Group

The general mechanism involves the attack of a nucleophile (e.g., an amine) on the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. This is followed by the departure of the chloride leaving group to yield the final product.

Caption: General mechanism for sulfonamide formation.

Influence of the Para-Chloro Substituent

The chloro group at the para position is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R). Overall, it is considered a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic substitution on the sulfonyl chloride. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.

The effect of the para-chloro substituent on the reactivity can be quantified using the Hammett equation:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with the substituted compound.

-

k₀ is the rate constant for the reaction with the unsubstituted compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The Hammett constant (σp) for a para-chloro substituent is +0.23, indicating its electron-withdrawing character.[8] This positive value signifies that this compound will react faster than unsubstituted benzenesulfonyl chloride in reactions where a negative charge develops in the transition state, such as nucleophilic attack on the sulfur atom.

Experimental Protocols

The following is a detailed protocol for the synthesis of a sulfonamide using this compound and a primary amine.

Synthesis of N-Aryl-4-chlorobenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (B41778) (1.0 eq)

-

Pyridine (B92270) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for sulfonamide synthesis.

Quantitative Data

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.

| Substituent (para-position) | σp Value |

| -NO₂ | +0.78 |

| -CN | +0.66 |

| -Cl | +0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

Data sourced from multiple references.[8][9][10]

The positive σp value for the chloro group confirms its electron-withdrawing nature, which enhances the electrophilicity of the sulfonyl sulfur.

Conclusion

This compound is a highly valuable reagent in organic synthesis due to the pronounced electrophilicity of its sulfonyl sulfur atom. This reactivity is further enhanced by the electron-withdrawing nature of the para-chloro substituent, a phenomenon that can be quantitatively understood through the Hammett equation. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the development of novel sulfonamide-based therapeutic agents. A comprehensive understanding of its reactive sites and the electronic factors governing its reactivity is essential for the rational design of synthetic strategies and the optimization of reaction outcomes.

References

- 1. This compound | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(98-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR [m.chemicalbook.com]

- 5. This compound(98-60-2) IR3 spectrum [chemicalbook.com]

- 6. This compound(98-60-2) IR2 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Hammett substituent constants [stenutz.eu]

- 9. global.oup.com [global.oup.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Chlorobenzenesulfonyl Chloride: A Historical and Application Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzenesulfonyl chloride (p-CBSC), a crystalline solid with the formula C₆H₄Cl₂O₂S, has been a cornerstone of chemical synthesis for over a century. Its importance stems from the reactive sulfonyl chloride group, which serves as a versatile handle for introducing the 4-chlorobenzenesulfonyl moiety into a wide array of organic molecules. This technical guide provides a comprehensive historical overview of the discovery and evolving applications of this compound. It details the primary manufacturing processes, presents quantitative data on various synthetic methodologies, and offers in-depth experimental protocols. Furthermore, this guide explores the pivotal role of p-CBSC as a key intermediate in the production of sulfonamide drugs, agrochemicals, dyes, and high-performance polymers, illustrating its enduring significance in industrial and research settings.

Historical Overview and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, one of the earliest and most detailed accounts of its preparation appears in a 1907 publication by F. Ullmann and G. Pasdermadjian in Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of sulfones provides a clear description of the reaction of chlorobenzene (B131634) with chlorosulfonic acid, which remains the fundamental basis for one of the main industrial production methods to this day.[1] The Beilstein Registry Number for this compound is 511583, a testament to its long-standing presence in the chemical literature.

The initial impetus for the study and production of this compound was closely tied to the burgeoning synthetic dye industry in the early 20th century. However, its importance skyrocketed with the discovery of sulfonamide antibacterial agents, or "sulfa drugs," in the 1930s. The development of these groundbreaking pharmaceuticals created a significant demand for p-CBSC as a key building block. In the decades that followed, its utility expanded into the fields of agrochemicals and polymer science, where it remains a critical intermediate for the synthesis of pesticides and high-performance engineering plastics like polysulfones.[2][3]

Synthesis of this compound

The industrial production of this compound is dominated by two primary methods: the chlorosulfonic acid process and the sulfur trioxide/thionyl chloride process.

Chlorosulfonic Acid Method

This traditional method involves the direct electrophilic aromatic substitution of chlorobenzene with an excess of chlorosulfonic acid.[2] The reaction proceeds by the sulfonation of the chlorobenzene ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Reaction Scheme:

C₆H₅Cl + 2 HSO₃Cl → C₆H₄ClSO₂Cl + H₂SO₄ + HCl

While this method is mature and capable of producing a high-quality product, it is associated with significant environmental challenges due to the large excess of chlorosulfonic acid required and the subsequent generation of acidic wastewater during workup.[2]

Sulfur Trioxide and Thionyl Chloride Method

Developed in the 1970s, this method offers a more environmentally benign alternative to the traditional chlorosulfonic acid process.[2] It involves a two-step process: the sulfonation of chlorobenzene with sulfur trioxide to form 4-chlorobenzenesulfonic acid, followed by chlorination with thionyl chloride.[2]

Reaction Scheme:

-

C₆H₅Cl + SO₃ → C₆H₄ClSO₃H

-

C₆H₄ClSO₃H + SOCl₂ → C₆H₄ClSO₂Cl + SO₂ + HCl

This method offers the advantages of higher yields, milder reaction conditions, and reduced waste generation.[2]

Quantitative Data on Synthesis

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Synthesis via the Chlorosulfonic Acid Method

| Molar Ratio (Chlorobenzene:Chlorosulfonic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:3 | Not specified | Not specified | 61 | [1] |

| 1:3 | 55-60 | Not specified | 70-73 | [3][4] |

| 1:8 | Not specified | Not specified | 80 | [3][4] |

| 1:excess | 35, then 80 | 2 | 81 | |

| 1:excess | 30, then 70 | 5 | Not specified | [2] |

Table 2: Synthesis via the Sulfur Trioxide and Thionyl Chloride Method

| Catalyst | Temperature (°C) | Yield (%) | Key Features | Reference |

| Dimethyl sulfoxide (B87167) | Not specified | High | Good quality, mild conditions, less waste | [2] |

| Sulfamic acid | 70 | 94.4 | High purity (95%) | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis via the Chlorosulfonic Acid Method

This protocol is adapted from the procedure described in a patent by Hoechst Aktiengesellschaft.[6]

Materials:

-

Chlorobenzene (112.6 g, 1.0 mol)

-

Chlorosulfonic acid (122 g, 1.05 mol)

-

Thionyl chloride (180 g, 1.5 mol)

-

Sulfamic acid (1 g, catalyst)

-

Ice water

Procedure:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add chlorosulfonic acid and sulfamic acid.

-

Heat the mixture to 70°C.

-

Add chlorobenzene dropwise over a period of 1 hour, maintaining the temperature at 70°C.

-

Stir the mixture at 70°C for an additional 15 minutes.

-

Add thionyl chloride dropwise over a period of 2 hours at 70°C.

-

Continue stirring until the evolution of gas has ceased.

-

Distill off the excess thionyl chloride.

-

Slowly pour the residue into ice water with vigorous stirring.

-

Filter the precipitated this compound and wash with ice water.

-

Dry the product under vacuum.

Protocol 2: Synthesis via the Sulfur Trioxide and Thionyl Chloride Method

This protocol is a generalized procedure based on the description of the method developed in the 1970s.[2]

Materials:

-

Chlorobenzene

-

Sulfur trioxide

-

Thionyl chloride

-

Dimethyl sulfoxide (catalyst)

-

Alkaline solution for scrubbing

Procedure:

-

In a suitable reactor, add chlorobenzene.

-

Add sulfur trioxide dropwise to carry out the sulfonation reaction.

-

After the sulfonation is complete, add a catalytic amount of dimethyl sulfoxide.

-

Heat the mixture and bubble nitrogen gas through it.

-

Add thionyl chloride to initiate the chlorosulfonation reaction.

-

The evolved sulfur dioxide and hydrogen chloride are passed through an alkaline scrubber.

-

Upon completion of the reaction, the product is isolated and purified, typically by distillation or crystallization.

Applications of this compound

The versatility of this compound as a chemical intermediate has led to its use in a wide range of applications.

Pharmaceuticals: The Sulfa Drugs

The reaction of this compound with amines is a cornerstone of sulfonamide synthesis.[7] The resulting sulfonamides are a class of drugs with broad antibacterial activity. A general synthesis scheme for sulfanilamide, a parent compound for many sulfa drugs, involves the reaction of 4-acetamidobenzenesulfonyl chloride (derived from acetanilide (B955) and chlorosulfonic acid) with ammonia, followed by hydrolysis.[8]

Agrochemicals

This compound is a precursor for various pesticides, including acaricides (mite killers) and herbicides. Its derivatives are used to create active ingredients that protect crops from pests and weeds.[9]

Dyes

In the dye industry, this compound is used in the synthesis of disperse dyes, which are used to color synthetic fibers like polyester.[10][11] The sulfonyl chloride group can be reacted with various aromatic amines and phenols to create a diverse palette of colors.

High-Performance Polymers: Polysulfones

A significant industrial application of this compound is in the production of high-performance polymers, particularly polysulfones. It is a key raw material for the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS), a monomer used in the production of polysulfone and polyethersulfone resins.[6][12][13][14][15] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and medical industries.[2][13]

Visualized Workflows and Pathways

Experimental Workflow for the Chlorosulfonic Acid Method

Caption: Workflow for the synthesis of this compound via the chlorosulfonic acid method.

Logical Relationship in Polysulfone Synthesis

Caption: Logical pathway from this compound to polysulfone resin.

Conclusion

This compound is a testament to the enduring legacy of foundational chemical intermediates. From its early, albeit not definitively documented, synthesis to its pivotal role in the development of life-saving sulfa drugs and its continued importance in modern materials science, this compound has consistently proven its versatility and value. While the historical methods of its production have evolved to address environmental concerns, its fundamental reactivity remains a key asset for chemists in both industrial and academic settings. As research continues to push the boundaries of pharmaceuticals, agrochemicals, and materials, it is likely that this compound will continue to be an indispensable tool for innovation.

References

- 1. 4-(4-Chlorobenzenesulfonyl)phenol [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. GB2135666A - Preparation of this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chlorobenzene.ltd [chlorobenzene.ltd]

- 10. Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]

- 15. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Fundamental Reaction Pathways of 4-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction pathways involving 4-chlorobenzenesulfonyl chloride, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] The document details its synthesis, primary reactions with nucleophiles, and other significant transformations. It includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding for research and development applications.

Synthesis of this compound

This compound is primarily synthesized through the electrophilic aromatic substitution of chlorobenzene (B131634). The two main industrial methods are the excess chlorosulfonic acid method and the sulfur trioxide method.[2]

-

Excess Chlorosulfonic Acid Method: This is a traditional and mature process where chlorobenzene is reacted directly with an excess of chlorosulfonic acid.[2][3] While it produces a good quality product, it is associated with high costs, complex equipment, and significant acid waste generation.[2]

-

Sulfur Trioxide Method: A more modern approach involves the sulfonation of chlorobenzene with sulfur trioxide, followed by a reaction with thionyl chloride. This method offers high yields and milder conditions but can be challenging to control due to its heterogeneous nature.[2]

A key side product in the chlorosulfonic acid method is bis(4-chlorophenyl) sulfone.[3][4]

Table 1: Comparison of Synthesis Methods for this compound

| Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Excess Chlorosulfonic Acid | Chlorobenzene, Chlorosulfonic Acid (excess) | 30°C to 80°C, 1-4 hours | 72-81%[3][4] | Mature process, good product quality[2] | Complex process, high cost, significant acid waste and HCl gas generation[2] |

| Sulfur Trioxide | Chlorobenzene, Sulfur Trioxide, Thionyl Chloride | Sulfonation followed by chlorosulfonation with catalyst (e.g., DMSO) | High[2] | Good quality, high yield, less waste[2] | Heterogeneous reaction, difficult to control flow rate and concentration of sulfur trioxide[2] |

| Modified Chlorosulfonation | Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | 70°C, 2 hours | ~94%[5] | High yield | Involves multiple reagents |

Experimental Protocol: Synthesis via the Chlorosulfonic Acid Method

-

Reagents: Chlorobenzene, Chlorosulfonic Acid.

-

Procedure:

-

In a reaction vessel equipped for mechanical stirring and gas evolution, place chlorosulfonic acid (e.g., 3-8 molar equivalents).[3]

-

Cool the vessel to approximately 12-15°C.

-

Slowly add chlorobenzene (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature. Note: The reaction evolves significant amounts of hydrogen chloride gas and must be performed in a well-ventilated fume hood.[2][6]

-

After the addition is complete, gradually heat the mixture to 70-80°C and maintain for 2-4 hours.[2][4]

-

Cool the reaction mixture to room temperature.

-

In a fume hood, carefully pour the reaction mixture onto crushed ice with water to decompose the excess chlorosulfonic acid.[3][4]

-

The solid this compound precipitates. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a solvent like ether or by vacuum distillation.[4]

-

Logical Relationship: Synthesis Pathways

Caption: Synthesis routes to this compound.

Core Reaction Pathways

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.

The reaction with primary or secondary amines is a cornerstone of its utility, yielding sulfonamides. This functional group is a prevalent scaffold in medicinal chemistry, found in numerous therapeutic agents.[7][8][9] The reaction proceeds via a nucleophilic substitution mechanism.[7][10]

Table 2: Synthesis of Sulfonamides from this compound

| Amine Type | Nucleophile Example | Base | Typical Yield | Notes |

| Primary Aliphatic | Cyclohexylamine | Pyridine (B92270) | Good-Excellent | A standard reaction for creating N-substituted sulfonamides. |

| Primary Aromatic | Aniline | Triethylamine | Good-Excellent | A fundamental transformation in organic synthesis.[7] |

| Secondary Amine | Diethylamine | Pyridine | Good-Excellent | Forms a tertiary sulfonamide. |

| Ammonia | Ammonia (aqueous) | NaOH (for pH control) | 85-88%[10] | Forms the primary sulfonamide, 4-chlorobenzenesulfonamide. Requires careful pH control.[10] |

Experimental Protocol: General Sulfonamide Synthesis

-

Reagents: this compound, primary or secondary amine, anhydrous solvent (e.g., dichloromethane), base (e.g., pyridine or triethylamine).

-

Procedure:

-

In a dry round-bottom flask, dissolve the amine (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) in the anhydrous solvent.[7]

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[7]

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[8]

-

Pathway Diagram: Sulfonamide Formation

Caption: Mechanism of base-mediated sulfonamide synthesis.

This compound reacts with alcohols and phenols to form sulfonate esters. This reaction is analogous to the Schotten-Baumann reaction.[11] The presence of the electron-withdrawing chloro group on the sulfonyl chloride facilitates this reaction, leading to good yields.[11]

Table 3: Synthesis of Sulfonate Esters from this compound

| Nucleophile Type | Nucleophile Example | Base | Typical Yield | Notes |

| Phenol (B47542) | Phenol | Pyridine, Triethylamine | Good-Excellent | The oxygen atom of the phenol acts as the nucleophile.[11] |

| Phenol | Phenol | Sodium Hydroxide (B78521) (NaOH) | Good-Excellent | NaOH first deprotonates phenol to the more nucleophilic phenoxide ion, accelerating the reaction.[11] |

| Alcohol | Ethanol | Pyridine | Good-Excellent | Forms the corresponding ethyl sulfonate ester. |

Experimental Protocol: General Sulfonate Ester Synthesis (from Phenol)

-

Reagents: this compound, a phenol, a base (e.g., pyridine or aqueous NaOH), solvent (e.g., dichloromethane (B109758) for pyridine method).

-

Procedure (Pyridine Method):

-

Dissolve the phenol (1.0 equivalent) and pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

-

Stir the reaction at 0°C and then allow it to warm to room temperature, stirring until completion (monitor by TLC).

-

Perform an acidic work-up similar to the sulfonamide synthesis to remove the base, followed by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the product, typically by chromatography or recrystallization.

-

-

Procedure (NaOH Method):

-

Dissolve the phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.[11]

-

To this solution, add this compound, either neat or dissolved in a solvent that is partially miscible with water.

-

Shake or stir the mixture vigorously for an extended period.

-

The solid sulfonate ester product often precipitates and can be collected by filtration, washed with water, and then recrystallized.[12]

-

Pathway Diagram: Sulfonate Ester Formation

Caption: Mechanism for the synthesis of sulfonate esters.

This compound is sensitive to moisture and reacts with water, particularly when heated, to hydrolyze into 4-chlorobenzenesulfonic acid and hydrogen chloride.[13] This reaction can be vigorous and is a critical consideration for handling and storage.[2][14] The hydrolysis can proceed through two distinct pathways, potentially involving anionic intermediates.

-

Friedel-Crafts Type Reaction: In the presence of a Lewis acid catalyst like ferric chloride, this compound can react with another molecule of chlorobenzene to form 4,4'-dichlorodiphenyl sulfone, a monomer used in the production of high-performance polysulfone resins.[3][15]

-

Reduction: The sulfonyl chloride group can be reduced. For instance, reaction with sodium sulfite (B76179) can yield the corresponding sodium 4-chlorobenzenesulfinate.[16]

Experimental Workflow: General Reaction & Purification

Caption: Standard workflow for synthesis and purification.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[14][17]

-

Hazards: Causes severe skin burns and eye damage.[13] It reacts violently with water, releasing corrosive hydrogen chloride gas.[13][14] Inhalation may cause severe irritation and chemical burns to the respiratory tract.[13][17]

-

Handling: Must be handled in a dry, well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water and strong bases. The container must be kept tightly closed to protect from moisture.[14][17]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. GB2135666A - Preparation of this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. This compound | 98-60-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 10. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]

- 11. 4-(4-Chlorobenzenesulfonyl)phenol [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aozunasia.com [aozunasia.com]